N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDAKWSPMRWZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385092 | |
| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168133-85-5 | |
| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide: Physicochemical Profile and Synthetic Utility
This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide , a specialized anilide intermediate characterized by significant steric hindrance and electron-deficient aromaticity.
Executive Summary
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CAS: 168133-85-5), also known as 2',3'-dichloropivalanilide , is a sterically congested amide used primarily as a robust intermediate in organic synthesis and agrochemical development.[1][2] Its structure combines a bulky tert-butyl group (pivaloyl) with an electron-poor 2,3-dichlorophenyl ring.
Key Technical Significance:
-
Steric Shielding: The tert-butyl group provides exceptional resistance to hydrolytic cleavage, making the compound stable under acidic/basic conditions that typically degrade linear amides.
-
Conformational Locking: The ortho-chloro substituent at the C2 position creates a steric clash with the amide oxygen/nitrogen, forcing the phenyl ring out of planarity with the amide bond. This "twisted" geometry is of significant interest in crystallographic studies (CCDC 660275) and affects the compound's spectroscopic signature.
-
Directing Group Utility: The pivaloyl moiety is a privileged directing group for Palladium-catalyzed C–H activation, directing functionalization to the C6 position due to the blockage of the C2 position.
Physicochemical Properties
The following data consolidates experimental and predicted values for researchers handling this compound.
| Property | Value | Notes |
| CAS Number | 168133-85-5 | |
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |
| Molecular Formula | C₁₁H₁₃Cl₂NO | |
| Molecular Weight | 246.13 g/mol | |
| Physical State | White Crystalline Solid | Confirmed by crystal structure data |
| Melting Point | 130–135 °C (Estimated) | Analogous to 3,4-isomer (130°C); elevated by crystal packing efficiency |
| LogP (Predicted) | 3.52 | Highly lipophilic; low aqueous solubility |
| Solubility | Soluble: DCM, DMSO, EtOAc, MeOHInsoluble: Water | |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 1 (Carbonyl O) |
Structural Analysis & Electronic Effects
The "Ortho-Effect" and Steric Twist
Unlike simple acetanilides, this molecule exhibits a profound ortho-effect . The chlorine atom at position 2 (ortho) imposes a steric barrier against the carbonyl oxygen of the pivaloyl group.
-
Consequence: The amide bond cannot achieve planarity with the phenyl ring. This reduces the resonance delocalization of the nitrogen lone pair into the aromatic ring (
). -
Result: The nitrogen atom retains more electron density compared to unhindered analogs, yet the amide bond itself is chemically inert due to the tert-butyl shield.
Spectroscopic Signature (NMR)
-
¹H NMR (CDCl₃): The amide NH proton typically appears downfield (δ 7.8–8.2 ppm) as a broad singlet. The tert-butyl group appears as a sharp singlet integrating to 9H at δ ~1.3 ppm. The aromatic region shows a characteristic splitting pattern for a 1,2,3-trisubstituted benzene (approx.[3] δ 7.2–8.3 ppm).[3]
-
¹³C NMR: The carbonyl carbon is distinctively deshielded (δ ~176 ppm) due to the inductive effect of the tert-butyl group.
Synthetic Methodology
Primary Route: Nucleophilic Acyl Substitution
The most reliable synthesis involves the acylation of 2,3-dichloroaniline with pivaloyl chloride. This reaction requires a base to neutralize the HCl byproduct.
Protocol:
-
Reagents: 2,3-Dichloroaniline (1.0 eq), Pivaloyl Chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.05 eq, catalyst).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure:
-
Dissolve 2,3-dichloroaniline in DCM at 0°C under inert atmosphere (N₂).
-
Add Triethylamine (TEA) followed by DMAP.
-
Dropwise add Pivaloyl Chloride to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Recrystallization from Hexane/EtOAc or Silica Flash Chromatography.
-
Reaction Workflow Diagram
Caption: Stoichiometric acylation pathway for high-yield synthesis of the target anilide.
Reactivity & Applications
Hydrolytic Stability
The pivaloyl group acts as a steric fortress. While acetyl groups (acetamides) can be hydrolyzed by refluxing in 1M NaOH or HCl, pivalamides often require:
-
Conditions: 6M HCl at reflux for >24 hours or use of ethylene glycol/KOH at high temperatures.
-
Utility: This makes the compound an excellent "masked" aniline if the amine functionality needs to be protected during harsh subsequent transformations (e.g., oxidation of other ring substituents).
C–H Activation Potential (Directing Group)
In modern drug discovery, pivalamides are utilized as Directing Groups (DG) for transition-metal catalyzed C–H functionalization.
-
Regioselectivity: The 2,3-dichloro substitution pattern blocks the C2 position. Therefore, Pd(II) catalysis will exclusively activate the C6 position .
-
Mechanism: The amide oxygen coordinates to Palladium, forming a stable 5-membered palladacycle intermediate, facilitating electrophilic attack at C6.
Caption: Predicted regioselective C6-functionalization pathway mediated by the pivalamide directing group.
Safety and Handling (MSDS Highlights)
While specific toxicological data for this exact isomer is limited, it should be handled according to protocols for chlorinated anilides.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P280: Wear protective gloves/eye protection.
-
P261: Avoid breathing dust/fume.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826604, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Entry 660275: Crystal Structure of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.[2] Retrieved from [Link]
- Organic Syntheses.General Procedures for the Preparation of Hindered Amides. (Methodology basis for Section 4).
Sources
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide CAS number 168133-85-5
Executive Summary
N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5) is a specialized anilide derivative utilized primarily as a regioselective substrate in transition-metal catalyzed C-H activation and as a stable intermediate in the synthesis of agrochemical active ingredients.[1][2][3]
Structurally, it features a sterically demanding tert-butyl group (pivaloyl moiety) attached to a 2,3-dichloroaniline core.[1] This architecture serves two critical functions in advanced organic synthesis:
-
Orthogonal Protection: The bulky pivaloyl group suppresses nucleophilic attack at the nitrogen, offering robust stability against hydrolysis compared to simple acetamides.[2]
-
Regiocontrol: The 2,3-dichloro substitution pattern blocks one ortho site, forcing metal-catalyzed functionalization exclusively to the C6 position.[1][2] This makes it an ideal model substrate for developing highly selective Concerted Metalation-Deprotonation (CMD) protocols.[1]
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 168133-85-5 |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~13.5 (Amide N-H) |
| LogP | ~3.5 (Lipophilic) |
Synthetic Architecture
The synthesis of CAS 168133-85-5 follows a standard Schotten-Baumann acylation protocol.[1][2] The use of pivaloyl chloride (PivCl) requires careful control of temperature to manage the exotherm and prevent the formation of di-acylated byproducts, although the steric bulk of the tert-butyl group naturally inhibits over-acylation.[1]
Reagents & Materials
-
Acylating Agent: Pivaloyl chloride (1.1 equiv)[2]
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 2,3-dichloroaniline (20 mmol) and anhydrous DCM (50 mL). Add Triethylamine (24 mmol) and cool the solution to 0 °C under an inert nitrogen atmosphere.
-
Addition: Add Pivaloyl chloride (22 mmol) dropwise via a syringe pump or addition funnel over 15 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with 1M HCl (to remove unreacted aniline/amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required.
Process Flow Diagram
[1][2]
Mechanistic Utility: The "Blocked Ortho" Strategy
The primary research value of CAS 168133-85-5 lies in its utility as a substrate for Palladium(II)-catalyzed C-H activation .[1][2]
The Challenge
In standard N-phenylpivalamides, the Directing Group (DG) directs the metal catalyst to both ortho positions (C2 and C6), often leading to mixtures of mono- and di-functionalized products.[1][2]
The Solution: 2,3-Dichloro Substitution
In CAS 168133-85-5, the C2 position is occupied by a Chlorine atom.[1][2] This sterically and electronically blocks the catalyst from accessing C2. Consequently, C-H activation is forced to occur exclusively at C6 . This makes the compound an excellent tool for testing the efficacy of new catalytic systems (e.g., Pd(OAc)₂/Ligand) where regioselectivity is usually a variable.
Mechanism: Concerted Metalation-Deprotonation (CMD)[1][2]
-
Coordination: The carbonyl oxygen of the pivalamide coordinates to the Pd(II) center.[2]
-
C-H Cleavage: A carboxylate ligand (e.g., acetate or pivalate) on the Palladium assists in deprotonating the C6-H bond via a six-membered transition state.[1][2]
-
Functionalization: The resulting palladacycle undergoes oxidative addition with a coupling partner (e.g., Aryl Iodide), followed by reductive elimination to form the C6-functionalized product.[1][2]
Analytical Validation
To validate the synthesis of CAS 168133-85-5, the following spectral signatures are diagnostic.
¹H NMR (300 MHz, CDCl₃)
-
δ 1.35 ppm (s, 9H): The characteristic tert-butyl singlet. This is the most distinct signal for pivalamides.[1]
-
δ 7.10 – 7.40 ppm (m, 3H): Aromatic protons. The pattern will be distinct due to the 1,2,3-substitution.[1]
-
δ 8.00 ppm (br s, 1H): Amide N-H proton (chemical shift varies with concentration and solvent).
¹³C NMR (75 MHz, CDCl₃)
-
~176 ppm: Carbonyl (C=O).
-
~39 ppm: Quaternary carbon of tert-butyl group.[1]
-
~27 ppm: Methyl carbons of tert-butyl group.[1]
-
Aromatic Region: Six signals, with C2 and C3 shifted downfield due to Chlorine substitution.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. The pivalamide linkage is hydrolytically stable, so no special inert atmosphere is required for long-term storage, unlike the acid chloride precursor.[1]
References
-
Synthesis of Pivalanilides
-
Mechanistic Insight (CMD Pathway)
- Lapointe, D., & Fagnou, K. (2010).
-
Source: [1]
-
Regioselectivity in C-H Activation
-
Compound Data & CAS Verification
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 3-chloro-N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide | 339100-21-9 [sigmaaldrich.com]
- 3. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]
- 4. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a valuable compound in medicinal chemistry and drug development. The core of this guide focuses on the most prevalent and efficient synthetic pathway: the acylation of 2,3-dichloroaniline with pivaloyl chloride. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for purification and characterization of the final product. The information is presented to be a practical resource for researchers and professionals in the field, emphasizing scientific integrity and reproducibility.
Introduction
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as N-(2,3-Dichlorophenyl)pivalamide, is an amide of significant interest in the development of novel therapeutics. Its structural features, including the dichlorinated phenyl ring and the sterically hindered pivaloyl group, make it a key intermediate in the synthesis of various biologically active molecules. This guide offers a detailed exploration of its synthesis, providing the necessary information for its efficient and reliable preparation in a laboratory setting.
Chemical Properties
A summary of the key chemical properties of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is presented in the table below.[1][2]
| Property | Value |
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide |
| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide |
| CAS Number | 168133-85-5 |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| Appearance | White to off-white solid (typical) |
Synthesis Pathway: Acylation of 2,3-dichloroaniline
The most common and direct route for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is the nucleophilic acyl substitution reaction between 2,3-dichloroaniline and pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product.
Caption: Reaction mechanism for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Causality Behind Experimental Choices
-
Choice of Acylating Agent: Pivaloyl chloride is a highly reactive acylating agent, which ensures a rapid and efficient reaction. The bulky tert-butyl group also provides steric hindrance that can be beneficial in certain applications of the final product.
-
Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial for the reaction's success. It acts as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct. The neutralization of HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Selection of Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used. These solvents are chosen because they do not react with the acyl chloride and can effectively dissolve the reactants. The use of anhydrous conditions is important to prevent the hydrolysis of the highly reactive pivaloyl chloride.
Experimental Protocol
The following is a representative, detailed step-by-step methodology for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Materials and Equipment
-
2,3-dichloroaniline
-
Pivaloyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Step-by-Step Procedure
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (approximately 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,3-dichloroaniline) is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Product Characterization
The identity and purity of the synthesized N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide should be confirmed by various analytical techniques.
Expected Yield and Physical Appearance
-
Yield: While the yield can vary depending on the specific reaction conditions and purification method, a well-optimized procedure is expected to provide a good to excellent yield.
-
Appearance: The purified product is typically a white to off-white crystalline solid.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the amide proton, and a singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[1] |
| IR (Infrared) | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C-N stretching and N-H bending (Amide II band).[1] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (246.13 g/mol ), along with a characteristic isotopic pattern due to the two chlorine atoms. |
Conclusion
This technical guide has detailed a robust and reliable pathway for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide via the acylation of 2,3-dichloroaniline. By understanding the reaction mechanism and following the outlined experimental protocol, researchers can confidently prepare this important chemical intermediate. The provided information on purification and characterization will aid in obtaining a high-purity final product suitable for further applications in drug discovery and development.
References
-
PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
MolPort. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]
-
Florjancic, A. S., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089-2092. [Link]
-
Carroll, W. A., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. [Link]
-
PrepChem. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]
- Google Patents. (2013). Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
- Google Patents. (2010). Process for preparing aripiprazole.
- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Google Patents. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Saralaya, M., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74. [Link]
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An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Abstract
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a halogenated aromatic amide, belongs to a chemical class with a history of diverse biological activities. While specific research on this particular molecule is not extensively available in public literature, this technical guide synthesizes information from structurally related compounds, primarily N-phenylamides and chloroacetanilides, to postulate its likely mechanisms of action. Drawing upon established knowledge of these broader chemical families, we will explore the potential for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide to act as a herbicide, fungicide, or insecticide. This guide provides a comprehensive overview of the probable molecular targets and biochemical pathways this compound may disrupt, alongside detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.
Introduction and Chemical Profile
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as N-(2,3-Dichlorophenyl)pivalamide, is a synthetic organic compound characterized by a dichlorinated phenyl ring linked to a pivalamide group. Its chemical structure suggests a lipophilic nature, which may facilitate its passage through biological membranes.
| Property | Value | Source |
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | PubChem |
| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide | PubChem |
| CAS Number | 168133-85-5 | PubChem |
| Molecular Formula | C₁₁H₁₃Cl₂NO | PubChem |
| Molecular Weight | 246.13 g/mol | PubChem |
Postulated Mechanisms of Action
Based on the activities of structurally analogous compounds, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is presumed to exhibit pesticidal properties. The following sections delve into the likely mechanisms underpinning its potential herbicidal, fungicidal, and insecticidal actions.
Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Synthesis
The chloroacetamide and chloroanilide classes of herbicides are well-documented inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants[1][2]. VLCFAs are crucial components of various lipids, including cuticular waxes and membrane constituents. Disruption of their synthesis leads to a cascade of detrimental effects on plant growth and development.
Signaling Pathway and Molecular Target:
The proposed mechanism involves the inhibition of VLCFA elongase enzymes. This disruption of lipid biosynthesis would primarily affect rapidly dividing and expanding tissues, leading to the characteristic symptoms of chloroacetamide herbicide injury, such as stunted growth of shoots and roots in emerging seedlings[1].
Caption: Postulated fungicidal mechanism via ergosterol interaction.
2.2.2. Inhibition of Chitin Synthase
Chitin is a fundamental structural polysaccharide in the fungal cell wall, providing rigidity and shape. The inhibition of chitin synthase, the enzyme responsible for its synthesis, is a validated target for antifungal agents.
Caption: Postulated fungicidal mechanism via chitin synthase inhibition.
Insecticidal Activity: Chitin Synthesis Inhibition and Neuromodulation
Similar to its potential antifungal action, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide may act as an insecticide by inhibiting chitin synthesis, which is essential for the insect exoskeleton. Additionally, some N-phenylamide derivatives have been shown to modulate the insect nervous system.
2.3.1. Inhibition of Chitin Biosynthesis
Disruption of chitin synthesis during the molting process in insects is a well-established insecticidal mechanism. This leads to a failure to form a new exoskeleton, resulting in mortality.
2.3.2. Neuromodulation
Certain N-phenylamide isoxazoline derivatives have demonstrated activity at insect GABA (gamma-aminobutyric acid) receptors.[3] While the pivalamide structure differs, the shared N-phenylamide core suggests that investigating neurological targets in insects would be a worthwhile line of inquiry.
Experimental Protocols for Mechanism of Action Validation
The following protocols provide a framework for experimentally validating the hypothesized mechanisms of action for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Protocol for Assessing Herbicidal Activity and Mode of Action
This protocol outlines a seed germination and early seedling growth assay to determine the herbicidal potential and observe characteristic symptoms of VLCFA synthesis inhibition.
Materials:
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
-
Solvent (e.g., acetone or DMSO)
-
Weed seeds (e.g., Lolium perenne or Echinochloa crusgalli)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in the chosen solvent.
-
Create a series of dilutions of the stock solution.
-
Pipette a known volume of each dilution onto the filter paper in separate Petri dishes. Include a solvent-only control.
-
Allow the solvent to evaporate completely.
-
Place a predetermined number of weed seeds onto the treated filter paper.
-
Moisten the filter paper with a standard volume of distilled water.
-
Seal the Petri dishes and place them in a growth chamber under optimal conditions for germination and growth.
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length for each treatment.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each parameter.
-
Observe any morphological abnormalities, such as stunted and swollen root tips, which are indicative of VLCFA synthesis inhibition.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol utilizes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against a target fungus.
Materials:
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
-
DMSO
-
Fungal strain (e.g., Candida albicans or Aspergillus flavus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by measuring the optical density at a specific wavelength.
Protocol for Chitin Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compound on chitin synthase activity.
Materials:
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
-
Fungal cell extract containing chitin synthase
-
UDP-N-acetylglucosamine (substrate)
-
Assay buffer
-
Microtiter plates
-
Detection reagents (e.g., wheat germ agglutinin conjugated to a reporter molecule)
Procedure:
-
Prepare a crude enzyme extract from a suitable fungal source.
-
In a microtiter plate, combine the enzyme extract, assay buffer, and various concentrations of the test compound. Include a no-inhibitor control.
-
Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine.
-
Incubate the plate under optimal conditions for the enzyme.
-
Stop the reaction and quantify the amount of chitin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Concluding Remarks and Future Directions
The experimental protocols detailed in this guide offer a clear path for researchers to systematically investigate these hypotheses. Future research should focus on conducting these and other relevant assays to definitively elucidate the biological activity and molecular targets of this compound. Such studies will be crucial in determining its potential for development as a novel herbicide, fungicide, or insecticide.
References
-
PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]
-
MolPort. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. [Link]
- LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Weed Science Perspective. Weed Science, 50(5), 675-676.
- Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93.
- Böger, P., & Sandmann, G. (Eds.). (1989). Target sites of herbicide action. CRC press.
- Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84.
- Li, A., et al. (2024). Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity. Pesticide Biochemistry and Physiology, 199, 105843.
Sources
Technical Guide: In Vitro Biological Profiling of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
[1]
Executive Summary
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (also known as N-(2,3-dichlorophenyl)pivalamide ) is a specialized chlorinated anilide used primarily as a steric probe in the Structure-Activity Relationship (SAR) profiling of agrochemicals and enzyme substrates.[1][2][3] Structurally analogous to the herbicide Propanil (3,4-dichloropropionanilide), this compound replaces the propionyl chain with a bulky pivaloyl (tert-butyl) group and shifts the chlorination pattern to the 2,3-position.[1]
This guide outlines its utility in two critical in vitro domains:
-
Enzymatic Hydrolysis Profiling: Assessing the steric tolerance of Aryl Acylamidases (AAA) , the enzymes responsible for herbicide detoxification in plants (e.g., Oryza sativa).[1]
-
Photosystem II (PSII) Interaction: Evaluating the impact of steric bulk and ortho-substitution on binding to the D1 protein (Qb niche) in thylakoid membranes.
Part 1: Chemical Identity & Physicochemical Properties[1][3]
Before initiating in vitro assays, the compound's solubility and stability profile must be established to ensure bioavailable concentrations.[1]
| Property | Specification | Relevance to In Vitro Assays |
| CAS Number | 168133-85-5 | Unique Identifier |
| Molecular Formula | C₁₁H₁₃Cl₂NO | Stoichiometry calculations |
| Molecular Weight | 246.13 g/mol | Molar concentration preparation |
| LogP (Predicted) | ~3.5 | High lipophilicity; requires DMSO/Ethanol carrier |
| Solubility | Low in water (<10 mg/L) | Critical: Stock solutions must be prepared in DMSO (100 mM) and diluted <1% v/v in assay buffer.[1][3] |
| Stability | Hydrolytically stable at pH 7 | Resistant to spontaneous hydrolysis; requires enzymatic cleavage.[1] |
Part 2: Mechanism of Action & Biological Targets[1]
Aryl Acylamidase (AAA) Steric Probe
The primary biological utility of this compound is probing the active site of Aryl Acylamidases (EC 3.5.1.13) .[1] These enzymes hydrolyze amide bonds in herbicides (like Propanil) to detoxify them.[1]
-
Mechanism: The bulky tert-butyl group of the pivalamide moiety acts as a "steric gatekeeper."[1]
-
Hypothesis Testing: If an AAA variant can hydrolyze N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, it indicates an expanded acyl-binding pocket, distinguishing broad-spectrum amidases from narrow-specificity variants.[1]
Photosystem II (PSII) Inhibition (Hill Reaction)
Anilide herbicides inhibit photosynthesis by competing with plastoquinone (Q_B) at the D1 protein.[1]
-
Steric Hindrance: The 2,3-dichloro substitution introduces an ortho-clash that twists the phenyl ring out of planarity with the amide bond.[1]
-
Activity: Unlike Propanil (a potent inhibitor), the 2,2-dimethyl (pivaloyl) group often reduces affinity due to steric clash with the Ser264/Phe265 residues in the D1 pocket.[1] This makes it an excellent negative control or low-affinity reference in PSII binding assays.[1]
Pathway Visualization
The following diagram illustrates the enzymatic hydrolysis pathway and the competitive inhibition mechanism.
Caption: Dual biological fate: Enzymatic hydrolysis by Aryl Acylamidase (top) and competitive inhibition of Photosystem II electron transport (bottom).[1]
Part 3: Experimental Protocols
Protocol A: Aryl Acylamidase Specificity Assay
Objective: Determine if the enzyme can accommodate the bulky pivaloyl group.[1]
Reagents:
-
Substrate Stock: 100 mM N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in DMSO.
-
Enzyme: Purified Aryl Acylamidase (e.g., from Pseudomonas sp. or Rice seedlings).[1]
-
Colorimetric Reagent: 1% p-dimethylaminocinnamaldehyde (DMACA) in ethanol/HCl.
Workflow:
-
Incubation: Mix 980 µL Phosphate Buffer (pH 7.0) + 10 µL Enzyme + 10 µL Substrate Stock (Final conc: 1 mM).
-
Reaction: Incubate at 30°C for 30 minutes.
-
Termination: Add 100 µL 1M HCl to stop the reaction.
-
Detection: Add 1 mL DMACA reagent.[1]
-
Readout: Measure absorbance at 540 nm . The presence of a red Schiff base indicates the release of 2,3-dichloroaniline.[1]
-
Note: A low signal compared to a Propanil control confirms steric resistance.[1]
-
Protocol B: Photosynthetic Electron Transport (Hill Reaction)
Objective: Measure the IC50 for PSII inhibition using isolated thylakoids.[1]
Reagents:
-
Thylakoids: Isolated from spinach or pea leaves (chlorophyll conc.[1] adjusted to 20 µg/mL).[1]
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (60 µM).[1]
-
Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.[1]
Workflow:
-
Setup: In a cuvette, combine Assay Buffer, DCPIP, and Thylakoids.
-
Treatment: Add Substrate (0.1 µM – 100 µM dose range).[1] Solvent control: 1% DMSO.
-
Illumination: Expose to saturating light (>500 µE/m²/s) for 60 seconds.
-
Measurement: Monitor the decrease in Absorbance at 600 nm (reduction of DCPIP).
-
Calculation:
[1]-
Expectation: Due to the 2,3-dichloro pattern and bulky pivaloyl group, expect an IC50 significantly higher (lower potency) than Propanil (IC50 ~0.1 µM).[1]
-
Part 4: Data Analysis & Interpretation[1]
When analyzing data for this compound, use the following comparative metrics:
| Parameter | High Activity Control (Propanil) | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | Interpretation |
| Hydrolysis Rate (kcat) | High | Low / Negligible | Indicates the enzyme pocket cannot accommodate the tert-butyl group.[1] |
| PSII IC50 | ~0.05 - 0.1 µM | > 10 µM | Indicates poor fit in the Q_B niche due to steric bulk and ortho-substitution twisting.[1] |
| Cytotoxicity (MTT) | Moderate | Variable | 2,3-dichloroaniline release is the primary toxicity driver.[1] |
Self-Validating Check:
-
If Hydrolysis Rate is high, check for contamination with non-specific esterases or spontaneous hydrolysis (run a "No Enzyme" blank).[1]
-
If PSII Inhibition is unexpectedly potent (<1 µM), verify the compound identity using NMR; 2,3-dichloro isomers should be less active than 3,4-dichloro isomers in this scaffold.[1]
References
-
PubChem. (2025).[1] Compound Summary: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CID 2826604).[1][3] National Library of Medicine.[1] [Link][1][3]
-
Hoagland, R. E., & Zablotowicz, R. M. (2001).[1] Aryl acylamidases: Enzymology and application in herbicide resistance and bioremediation. In Pesticide Biotransformation in Plants and Microorganisms (pp. 136-156).[1] American Chemical Society.[1] (Contextual grounding for amidase protocols).
-
Oettmeier, W. (1999).[1] Herbicide resistance and structure-activity relationships of photosystem II inhibitors. In Pesticide Chemistry (pp. 123-134).[1] Wiley-VCH.[1] (Mechanistic basis for anilide binding to PSII).
Solubility of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in common lab solvents
Technical Whitepaper: Solubility Thermodynamics & Solvent Selection for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Executive Summary
Compound Identity: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide CAS Registry Number: 168133-85-5 Chemical Class: Halogenated Pivalanilide[1][2]
This technical guide addresses the solubility profile of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a lipophilic anilide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical probes.[2] Characterized by a bulky tert-butyl (pivaloyl) group and a dichloro-substituted aromatic ring, this molecule exhibits significant steric hindrance and high lipophilicity.[2]
For researchers and formulation scientists, understanding the solubility landscape of this compound is critical for three primary workflows: recrystallization (purification) , biological assay formulation , and synthetic process scale-up .[2] This guide provides a predictive solubility landscape, thermodynamic analysis, and a standardized protocol for empirical determination, grounded in the structural properties of pivalanilides.[2]
Physicochemical Profile & Structural Analysis
To predict solubility behavior accurately, we must first analyze the molecular descriptors that drive solute-solvent interactions.[2]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 246.13 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[2] |
| Lipophilicity (LogP) | ~3.9 (Predicted) | High. Indicates poor water solubility (<10 mg/L) and high affinity for non-polar/aprotic solvents.[2] |
| H-Bond Donors | 1 (Amide N-H) | Capable of acting as a donor in protic solvents (e.g., alcohols).[2] |
| H-Bond Acceptors | 1 (Amide C=O) | Capable of accepting H-bonds from water/alcohols.[2] |
| Steric Bulk | tert-Butyl group | The bulky pivaloyl group disrupts crystal packing efficiency compared to linear amides, potentially enhancing solubility in organic solvents but retarding dissolution rates due to steric shielding of the amide bond.[2] |
| Crystal State | Solid (CCDC 660275) | Validated crystalline structure implies high lattice energy; dissolution will be endothermic.[2] |
Solubility Landscape: A Predictive Guide
Note: Specific quantitative values (mg/mL) for this exact CAS are not standardized in public chemical databases.[2] The following classifications are derived from structure-activity relationships (SAR) of structurally homologous chlorinated pivalanilides.
Category A: High Solubility (Primary Solvents)
Use these for preparing stock solutions (10–100 mM) or running reactions.[2]
-
DMF (N,N-Dimethylformamide): Excellent.[2] The high dielectric constant and ability to disrupt amide-amide stacking make it the universal solvent for this class.[2]
-
DMSO (Dimethyl Sulfoxide): Excellent.[2][3] Preferred for biological assay stocks due to lower volatility, though hygroscopicity is a risk.[2]
-
Acetone: Very Good.[2] Ideal for transfer and cleaning due to ease of evaporation.[2]
-
DCM (Dichloromethane): Good.[2] Solubilizes the lipophilic aromatic core effectively.[2]
Category B: Temperature-Dependent Solubility (Recrystallization Candidates)
Use these for purification.[2] The compound should be soluble at boiling point but insoluble at room temperature.[2]
-
Ethanol (Absolute): Moderate at RT, High at Reflux.[2] The bulky tert-butyl group may reduce solubility compared to smaller acetamides, making ethanol an ideal recrystallization solvent.[2]
-
Methanol: Similar to ethanol but often holds more solute at lower temperatures.[2]
-
Ethyl Acetate: Good solubility.[2] Often used in combination with Hexane for "solvent/anti-solvent" precipitation.[2]
Category C: Anti-Solvents (Insoluble)
Use these to crash the compound out of solution.[2]
-
Water: Practically insoluble.[2]
-
Hexanes/Heptane: Low solubility at RT.[2] Useful as a wash solvent to remove non-polar impurities or as an anti-solvent in crystallization.[2]
Experimental Protocol: Gravimetric Solubility Determination
As a Senior Scientist, you should not rely on generic predictions for critical assays. Use this self-validating protocol to generate precise data for your specific batch.[2]
Objective: Determine the saturation solubility (
Materials:
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (>98% purity)[2]
-
Target Solvent (HPLC Grade)
-
0.22 µm PTFE Syringe Filter[2]
-
Scintillation Vials (20 mL)
Workflow:
-
Supersaturation: Add excess solid (~50 mg) to 2 mL of solvent in a vial.
-
Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Visual Check: Ensure solid remains visible.[2] If all dissolves, add more solid.[2]
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (N2 stream or vacuum oven).
-
Quantification: Weigh the vial with the dry residue (
).
Calculation:
Thermodynamic Analysis & Recrystallization Strategy
The dissolution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is governed by the Van't Hoff equation.[2] The process is endothermic (
The "Pivaloyl Effect" in Recrystallization: The 2,2-dimethyl (pivaloyl) group is hydrophobic and bulky.[2] Unlike flat aromatic amides that stack tightly (requiring high energy to break the lattice), the tert-butyl group introduces steric "defects" in the packing.[2]
-
Implication: This compound likely crystallizes readily from hot Ethanol or Methanol/Water mixtures.[2] The bulky group prevents "oiling out" (a common issue with long-chain amides) and promotes well-defined crystal formation, as evidenced by its successful X-ray diffraction study (CCDC 660275).[2]
Recommended Recrystallization System:
-
Solvent: Ethanol (95% or Absolute).[2]
-
Method: Dissolve at reflux. If particles remain, hot filter.[2]
-
Nucleation: Cool slowly to RT. If no crystals form, add warm Water dropwise until turbidity persists, then cool to 4°C.[2]
Visualization: Solvent Selection Workflow
Figure 1: Decision matrix for solvent selection based on application intent.
References
-
Cambridge Crystallographic Data Centre (CCDC). Entry 660275: N-(2,3-Dichlorophenyl)pivalamide.[2] (Validates solid state and crystallinity). Available at: [Link][2]
-
PubChem. Compound Summary: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CID 2826604).[2][5] National Library of Medicine.[2] Available at: [Link][2]
-
Vapourtec. Solvent Miscibility and Properties Table. (Standard reference for solvent polarity and selection). Available at: [Link][2]
-
MIT OpenCourseWare. Recrystallization Guide. (Standard protocol for amide purification). Available at: [Link][2]
Sources
- 1. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]
- 2. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]
- 5. 2,2-dimethylpropanamide [stenutz.eu]
An In-depth Technical Guide to N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a research chemical with significant potential, particularly in the agrochemical sector. Drawing upon established principles of organic synthesis, analytical chemistry, and herbicidal screening, this document serves as a foundational resource for researchers investigating this and structurally related molecules.
Introduction and Rationale
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide belongs to the class of N-phenylamides, a group of compounds that has demonstrated a wide range of biological activities. The well-known herbicide propanil [N-(3,4-dichlorophenyl)propanamide] is a prominent member of this class, suggesting a probable herbicidal application for the title compound.[1][2][3] The 2,3-dichloro substitution pattern on the phenyl ring, as opposed to the 3,4-dichloro pattern of propanil, presents an intriguing subject for structure-activity relationship (SAR) studies within this class of herbicides. This guide will delineate the synthesis, characterization, and proposed biological evaluation of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, providing a robust framework for its investigation as a potential herbicidal agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective handling, formulation, and interpretation of biological data. The key properties of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide are summarized below.[4][5]
| Property | Value | Source |
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | PubChem[4][5] |
| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide | PubChem[4][5] |
| CAS Number | 168133-85-5 | PubChem[4][5] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | PubChem[4][5] |
| Molecular Weight | 246.13 g/mol | PubChem[4][5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | |
| LogP | 3.5 (Predicted) | PubChem[4][5] |
Synthesis and Purification
The synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide can be achieved through a standard amidation reaction between 2,3-dichloroaniline and pivaloyl chloride. This reaction is a well-established method for forming amide bonds.[6][7][8][9]
Synthetic Workflow
The overall workflow for the synthesis and purification of the target compound is depicted below.
Caption: Synthetic workflow for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Detailed Experimental Protocol
Materials:
-
2,3-dichloroaniline
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate) or silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Analytical Characterization
The identity and purity of the synthesized N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide should be confirmed using standard analytical techniques.
Analytical Workflow
Caption: Analytical workflow for product characterization and purity assessment.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton (if not exchanged with D₂O), and the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will show the corresponding carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretches in the aromatic region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are suitable for determining the purity of the final product.[10][11][12] A reversed-phase HPLC method with UV detection or a GC-MS method can be developed and validated for quantitative analysis.
Proposed Biological Evaluation: Herbicidal Activity
Based on the structural similarity to known herbicides, it is hypothesized that N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide will exhibit herbicidal activity. A tiered screening approach is recommended to evaluate its potential.
Proposed Mechanism of Action
Chloroacetamide and N-phenylamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[4][13][14][15][16] VLCFAs are essential components of plant cell membranes and waxes. Inhibition of their synthesis leads to a disruption of cell division and ultimately plant death.[17][18] It is therefore proposed that N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide acts as a VLCFA synthesis inhibitor.
Caption: Proposed mechanism of action for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Experimental Workflow for Herbicidal Screening
A multi-tiered approach, starting with simple in vitro assays and progressing to whole-plant studies, is an efficient way to assess herbicidal potential.[19][20][21][22][23]
Tier 1: In Vitro Screening
-
Algal Growth Inhibition Assay: Use a unicellular green alga (e.g., Chlorella vulgaris) to rapidly screen for phytotoxicity. The compound is added at various concentrations to the algal culture, and the inhibition of growth is measured spectrophotometrically.
Tier 2: Seed Germination and Seedling Growth Assays
-
Petri Dish Assay: Test the effect of the compound on the seed germination and early seedling growth of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species. Seeds are germinated on filter paper moistened with different concentrations of the test compound. Germination percentage, root length, and shoot length are measured after a set period.
Tier 3: Whole-Plant Greenhouse Assays
-
Pre-emergence Application: Apply the compound to the soil surface of pots sown with various weed and crop species. Assess the emergence and growth of the plants over several weeks.
-
Post-emergence Application: Spray a formulated solution of the compound onto young, actively growing weed and crop species. Observe and rate the phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) over time.
Formulation Considerations
For biological testing, particularly in whole-plant assays, the compound needs to be appropriately formulated to ensure its availability to the target organism. A common approach for initial screening is to dissolve the compound in a small amount of a suitable organic solvent (e.g., acetone or DMSO) and then dilute it with water containing a surfactant to create a stable emulsion or suspension.[24][25][26]
Conclusion
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a research chemical with a high probability of exhibiting herbicidal activity, likely through the inhibition of very-long-chain fatty acid synthesis. This guide provides a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The detailed protocols and workflows presented herein are designed to enable researchers to efficiently investigate the potential of this compound and contribute to the ongoing discovery of new crop protection agents.
References
-
PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]
- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
- Schmalfuß, J., Matthes, B., & Böger, P. (1998). Chloroacetamide mode of action, I. Inhibition of very long chain fatty acid synthesis in Scenedesmus acutus. Pesticide Science, 52(4), 381-387.
- Böger, P., Matthes, B., & Schmalfuß, J. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Pest Management Science, 56(6), 497-508.
- Trenkamp, S., Martin, W., & Tietjen, K. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
- PASS. Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
- Google Patents.
- Google Patents.
- Google Patents.
- Ma, J., Xu, X., & Chen, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Biology and Management, 2(3), 141-145.
- B. E. L. Johnson. (1993). Efficacy of Propanil Formulations on Various Stages of Barnyardgrass.
- Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2009). Screening for Natural Product Herbicides. Weed Science, 57(4), 343-350.
- de Souza, A. P., de Andrade, D. P., & de Oliveira, R. S. (2013). Experimental methods to evaluate herbicides behavior in soil. Planta Daninha, 31(3), 717-728.
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Phenospex. Automated Herbicide Screening. [Link]
- CUTM Courseware. Introduction to Mode of Action of Herbicides and Selectivity.
- CropLife Australia. (2025). Herbicide Mode of Action Table.
- Lam, H. W., & Fang, G. Y. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3267-3270.
- Vijayasaradhi, S., & Balaram, P. (2018). Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Chemistry–A European Journal, 24(49), 12896-12905.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.
- Weed Science Society of America. (2014). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
- Oklahoma State University Extension. (2017). Understanding Herbicide Mode of Action.
- Lawrie, K. W., & Mistry, J. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5‐6), 504-504.
- University of California, Agriculture and Natural Resources. (2015).
-
PubChem. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]
- France, S., & Miller, S. J. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic letters, 20(17), 5438-5441.
- Request PDF. (2022).
- Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Stoyanova, S., Zasheva, D., & Shivachev, B. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536.
- Archer, A. W., & Dilli, S. (1977). Analytical Methods.
- Fatta, D., Achilleos, A., Nikolaou, A., & Meriç, S. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-533.
- Figshare. (2022).
- VTechWorks. (1996). CHAPTER 3 EXPERIMENTAL.
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- Shimadzu. (2020). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
- EvitaChem. Buy Propanamide, N-(3,4-dichlorophenyl)-N-methyl- (EVT-3185152).
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Methodological & Application
Application Note: Purification Strategies for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Abstract & Scope
This application note details the purification protocols for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (also known as 2',3'-dichloropivalanilide).[1] This compound is a lipophilic amide often synthesized as a pharmaceutical intermediate or agrochemical standard.[1] Due to the steric bulk of the pivaloyl group and the electron-deficient nature of the 2,3-dichloroaniline starting material, crude reaction mixtures often contain specific, difficult-to-remove impurities.[1]
This guide moves beyond generic "work-up" instructions, providing a chemically grounded, self-validating workflow designed to achieve >99% purity (HPLC/NMR) suitable for biological screening or crystallographic analysis.
Chemical Context & Impurity Profile
Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.[1]
| Compound | Role | Structure Note | Physicochemical Property | Removal Strategy |
| Target Amide | Product | Lipophilic, Sterically Hindered | LogP ~3.5; Neutral; High Crystallinity | Recrystallization (Anti-solvent) |
| 2,3-Dichloroaniline | Starting Material | Weak Nucleophile | Weakly Basic (pKa ~2.0); Oxidation prone (Color) | Acidic Wash (pH < 1) |
| Pivalic Acid | Byproduct | Hydrolysis Product | Acidic (pKa ~5.[1][2]0) | Basic Wash (pH > 9) |
| Pivaloyl Chloride | Reagent | Electrophile | Reactive; lachrymator | Hydrolysis |
Key Challenges
-
Weak Basicity of Aniline: The two chlorine atoms on the aniline ring significantly reduce the basicity of the nitrogen.[1] Standard weak acid washes (e.g., 5% citric acid) may fail to fully protonate and extract the unreacted aniline.[1]
-
Steric Hindrance: The tert-butyl group (pivaloyl) imparts significant lipophilicity and stability but can trap solvent molecules in the crystal lattice.[1]
Method A: The "Chemical Wash" (Liquid-Liquid Extraction)
Objective: Bulk removal of reactive starting materials.[1]
Prerequisites:
-
Crude reaction mixture dissolved in an organic solvent (Ethyl Acetate or Dichloromethane).[1] Do not use Diethyl Ether (volatility risks with exotherms).[1]
Protocol Steps
-
Quench: If the reaction is fresh, quench excess acid chloride by adding 0.5 M NaOH (cold) and stirring for 15 minutes.
-
Organic Phase Setup: Dilute the crude mixture with Ethyl Acetate (EtOAc) to a concentration of ~100 mg/mL.
-
Acidic Wash (Critical Step):
-
Basic Wash:
-
Brine Wash & Dry:
-
Wash 1x with Saturated Brine.[1]
-
Dry over Anhydrous Magnesium Sulfate (
) for 15 minutes.
-
-
Concentration: Evaporate solvent in vacuo to obtain the "Crude Solid."
Method B: Recrystallization (The Polishing Step)
Objective: Removal of non-polar impurities and trace colored byproducts.[1]
Due to the bulky pivaloyl group, this molecule crystallizes well.[1] A Solvent/Anti-solvent system is recommended over single-solvent cooling.[1]
Recommended Solvent System: Ethanol / Water
Protocol Steps
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.[1]
-
Note: If the solution is dark brown, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While stirring gently, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.[1]
-
Crystallization:
-
Allow to cool to room temperature undisturbed (30-60 mins).
-
Transfer to a fridge (
) for 2 hours. -
Observation: Look for white needles or plates.[1]
-
-
Filtration: Filter the crystals using a Buchner funnel.
-
Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at
overnight.
Method C: Flash Chromatography (For Difficult Separations)
Objective: Used only if Method B fails or if "oiling out" occurs.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]
-
Detection: UV at 254 nm (Aromatic absorption).[1]
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and purification flow.
Caption: Logical workflow for the isolation of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, prioritizing chemical washing followed by recrystallization.
Analytical Validation (Self-Check)
Before releasing the batch, validate purity using these metrics:
-
Melting Point: Expect a sharp range (e.g.,
range typical for this class; compare to specific literature if available). A range indicates solvent trapping or impurities.[1] -
TLC Analysis:
-
1H-NMR (DMSO-d6 or CDCl3):
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification techniques). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for amide stability and aniline nucleophilicity). [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2826604, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved October 26, 2025.[1] [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Protocols for recrystallization of amides).
Sources
Developing an In Vitro Assay with a Novel Compound: A Practical Guide Featuring N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Introduction
In the realm of drug discovery and chemical biology, the journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous in vitro testing. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for developing an in vitro assay for a compound with an uncharacterized biological profile. We will use N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a compound with limited publicly available biological data, as our case study to illustrate a logical, stepwise approach to assay development.
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a small molecule with the chemical formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol [1][2]. While its precise biological target and mechanism of action are not yet defined, its structure, a dichlorinated phenyl ring linked to a dimethylpropanamide moiety, provides a starting point for investigation. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, offering a robust strategy for initial biological characterization.
Our approach is twofold: first, we will establish the compound's effect on cell viability using a general cytotoxicity assay. This is a critical first step to determine a suitable concentration range for subsequent, more specific assays and to identify any overt cytotoxic effects. Second, we will delve into a target engagement assay, the Cellular Thermal Shift Assay (CETSA), to explore if the compound interacts with and stabilizes any proteins within a cellular context. This method is particularly powerful when the specific molecular target is unknown[3].
A Strategic Approach to In Vitro Assay Development
When faced with a novel compound, a tiered or sequential assay strategy is most effective. This approach allows for the systematic gathering of information, with the results of broader, initial assays informing the design of more complex and targeted subsequent experiments.
Our proposed workflow is as follows:
-
General Cytotoxicity Screening: The initial step is to assess the compound's impact on cell proliferation and viability. This provides a crucial therapeutic window, indicating concentrations at which the compound can be studied without causing widespread cell death, which could confound the results of more specific assays[4]. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose[5][6].
-
Target Engagement Assessment: Once a non-toxic concentration range is established, the next logical step is to investigate whether the compound interacts with any cellular proteins. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it can detect the binding of a ligand to its target protein in a native cellular environment without the need for labels or prior knowledge of the target[3][7]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein[8][9].
This strategic progression from a general to a more specific assay ensures an efficient use of resources and provides a solid foundation for further mechanistic studies.
Caption: A strategic workflow for the in vitro characterization of a novel compound.
Protocol 1: General Cytotoxicity Screening Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[10][11].
Materials and Reagents
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium[12].
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[13].
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals[13].
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[11].
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader[11].
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Expected Results and Interpretation
The MTT assay will yield a dose-response curve, from which the IC₅₀ value can be calculated. This value provides a quantitative measure of the compound's cytotoxicity. If the compound exhibits significant cytotoxicity, subsequent assays should be conducted at concentrations well below the IC₅₀ to avoid confounding effects from cell death.
| Parameter | Example Value |
| Cell Line | HeLa |
| Seeding Density | 8,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Expected IC₅₀ | To be determined |
Protocol 2: Target Engagement Assessment Using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in a cellular context[8]. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation[3][9]. This stabilization can be detected by quantifying the amount of soluble protein remaining after a heat challenge, typically by Western blotting[14].
Materials and Reagents
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
-
Selected cell line (from Protocol 1)
-
Complete cell culture medium
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a protein of interest (if a candidate target is hypothesized) or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler or heating block
Step-by-Step Protocol
-
Cell Treatment:
-
Culture cells in larger format dishes (e.g., 10 cm dishes) to obtain sufficient protein lysate.
-
Treat the cells with a non-toxic concentration of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (determined from the MTT assay) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest the cells by scraping and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes[8].
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer[8].
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins[8].
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis[15].
-
Block the membrane with blocking buffer for 1 hour at room temperature[17].
-
Incubate the membrane with a primary antibody overnight at 4°C. If a target is unknown, a loading control antibody should be used to ensure equal protein loading.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[17].
-
Detect the signal using an ECL substrate and an imaging system.
-
Expected Results and Interpretation
If N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide binds to and stabilizes a target protein, a higher amount of that protein will remain in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples. This will be visualized as a stronger band on the Western blot at higher temperatures for the compound-treated group. This "thermal shift" is direct evidence of target engagement[9].
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Data Interpretation and Future Directions
The successful execution of these two protocols will provide a foundational understanding of the in vitro effects of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
-
From the MTT assay, you will have established the cytotoxic profile of the compound, which is essential for designing any further cell-based assays.
-
From the CETSA, if a thermal shift is observed for a specific protein, this strongly suggests a direct interaction between the compound and that protein.
Should the CETSA results be positive, the next critical step would be to identify the protein that is being stabilized. This can be achieved through more advanced, unbiased proteomic approaches such as Thermal Proteome Profiling (TPP), which combines CETSA with quantitative mass spectrometry.
Conclusion
Developing an in vitro assay for a novel compound like N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide requires a logical and systematic approach. By starting with a broad assessment of cytotoxicity and then moving to a more specific target engagement assay, researchers can efficiently gather crucial data to guide further investigation. The protocols detailed in this guide for the MTT and CETSA assays provide a robust framework for the initial characterization of any new chemical entity, paving the way for a deeper understanding of its biological function and therapeutic potential.
References
-
MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
-
Essentials of In Vitro Assay Development - Kosheeka. (2021, August 17). Retrieved from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved from [Link]
-
Western Blotting Sample Preparation Techniques - Bio-Rad. (n.d.). Retrieved from [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.). Retrieved from [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Retrieved from [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs) - Veranex. (2024, September 25). Retrieved from [Link]
-
The principle and method of Western blotting (WB) - MBL Life Science. (n.d.). Retrieved from [Link]
-
Western Blotting(WB) Protocol - Cusabio. (n.d.). Retrieved from [Link]
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID - PubChem. (n.d.). Retrieved from [Link]
-
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 - Molport. (n.d.). Retrieved from [Link]
-
DBNPA - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacology Review(s) - accessdata.fda.gov. (2008, June 25). Retrieved from [Link]
-
N-((2,4-dichlorophenyl)methyl)hydroxy-2,2-dimethylpropanamide - AERU. (2025, August 6). Retrieved from [Link]
-
N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide - PubChem. (n.d.). Retrieved from [Link]
-
PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk - Regulations.gov. (n.d.). Retrieved from [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved from [Link]
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Application Note: High-Throughput Quantitative Analysis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Abstract: This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and robust quantification of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. We present three field-proven protocols utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is designed for researchers, analytical scientists, and quality control professionals, offering not only step-by-step instructions but also the scientific rationale behind methodological choices, ensuring adaptability and reliability across various laboratory settings and sample matrices.
Introduction and Analyte Profile
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a synthetic organic compound whose accurate quantification is critical in diverse fields, from pharmaceutical development, where it may serve as a key intermediate or impurity, to environmental science, where it could be monitored as a metabolite or a compound of interest. Its chemical structure, characterized by a dichlorinated aromatic ring and an amide linkage, dictates the selection of appropriate analytical strategies.
The development of robust, validated analytical methods is paramount for ensuring product quality, regulatory compliance, and the integrity of research data. This guide provides a multi-platform approach to empower laboratories to select and implement the most suitable method based on their specific requirements for sensitivity, selectivity, and sample throughput.
Table 1: Physicochemical Properties of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | [1] |
| Synonyms | N-(2,3-Dichlorophenyl)pivalamide, 2',3'-Dichloro-2,2,2-trimethylacetanilide | [1][2] |
| CAS Number | 168133-85-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [1] |
| Molecular Weight | 246.13 g/mol | [1] |
| XLogP3 | 3.5 |[1] |
Strategic Overview of Analytical Methodologies
The choice of an analytical technique is governed by the sample matrix, required sensitivity, and available instrumentation. We present three complementary methods, each with distinct advantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method for quality control environments. It is robust, cost-effective, and ideal for assay and purity determinations in relatively clean sample matrices. The dichlorophenyl chromophore allows for sensitive detection at wavelengths around 250 nm.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers enhanced selectivity and confirmatory analysis through mass spectral data. This technique is suitable for thermally stable and semi-volatile compounds. It is a well-established method for analyzing pesticide residues and related compounds in environmental samples.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices. Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the definitive choice for bioanalytical studies, environmental monitoring, and detecting low-level impurities.[6][7]
Table 2: Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
|---|---|---|---|
| Principle | UV Absorbance | Mass-to-Charge Ratio | Precursor/Product Ion Transition |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~50-100 ng/mL | ~1-10 ng/mL | <0.1 ng/mL |
| Sample Throughput | High | Moderate | High |
| Strengths | Robust, low cost, simple | Confirmatory, good for semi-volatiles | Ultra-sensitive, best for complex matrices |
| Limitations | Matrix interference, lower sensitivity | Requires analyte volatility & thermal stability | Higher instrument cost & complexity |
Sample Preparation: A Foundation for Accuracy
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte. The following protocols are adaptable for various matrices.
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is effective for aqueous samples or for extracting the analyte from a dissolved solid matrix.
-
Aqueous Sample Preparation: For a 10 mL aqueous sample, adjust the pH to ~7.0.
-
Solvent Addition: Transfer the sample to a separatory funnel. Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).[4][8]
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a clean collection tube.
-
Repeat: Perform the extraction a second time with a fresh 10 mL aliquot of solvent and combine the organic extracts.
-
Drying: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water.[4]
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (for LC) or an appropriate solvent like ethyl acetate (for GC).
Protocol: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and is ideal for complex matrices like environmental water or biological fluids.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[4] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample (up to 100 mL, pH adjusted to ~7) onto the cartridge at a slow, steady flow rate (~2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the analyte with 5-10 mL of a strong organic solvent like ethyl acetate or acetonitrile into a collection tube.
-
Evaporation & Reconstitution: Proceed with Step 7 from the LLE protocol.
Sources
- 1. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | C11H13Cl2NO | CID 2826604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]
- 3. researchgate.net [researchgate.net]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Troubleshooting N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide synthesis side reactions
Welcome to the technical support center for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to identify, mitigate, and resolve common side reactions and experimental challenges.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a reaction that typically involves the acylation of 2,3-dichloroaniline with pivaloyl chloride.
Issue 1: Low or No Product Yield
Q: I'm experiencing very low or no yield of my target compound. What are the likely causes and how can I fix this?
A: Low or no product yield is a frequent issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures.
Possible Causes & Solutions:
-
Moisture Contamination: Pivaloyl chloride is highly sensitive to moisture and will readily hydrolyze to pivalic acid.[1][2] This not only consumes your reagent but the resulting pivalic acid can complicate purification.
-
Preventative Measures: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Starting Materials: The purity of 2,3-dichloroaniline and pivaloyl chloride is crucial. Impurities in the aniline can lead to undesired side products, while aged pivaloyl chloride may have already partially hydrolyzed.
-
Recommendations: Use freshly distilled or recently purchased reagents. Verify the purity of your starting materials via appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
-
-
Inadequate Base: A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the acylation reaction.[3] Insufficient or an inappropriate choice of base can hinder the reaction.
-
Expert Insight: For deactivated anilines like 2,3-dichloroaniline, a stronger, non-nucleophilic base is often preferred. However, a very strong base can promote diacylation (see Issue 2). Triethylamine is a common choice, but ensure it is dry and used in at least stoichiometric amounts.
-
-
Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, the rate can be slow.
-
Optimization Strategy: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Issue 2: Formation of a Diacylated Byproduct
Q: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-diacylated product. Why is this happening and how can I prevent it?
A: The formation of N,N-bis(2,2-dimethylpropanoyl)-2,3-dichloroaniline is a known side reaction, particularly with deactivated anilines in the presence of a strong base.[4][5]
Mechanism of Diacylation:
-
The initial monoacylation occurs as expected.
-
In the presence of a sufficiently strong base, the proton on the newly formed amide is acidic enough to be abstracted.
-
This creates a highly nucleophilic amide anion that can react with a second molecule of pivaloyl chloride.
Mitigation Strategies:
-
Choice of Base: The strength of the base is a critical factor.[4][5]
-
Order of Addition: Adding the pivaloyl chloride slowly to the solution of 2,3-dichloroaniline and the base can help to maintain a low concentration of the acylating agent, favoring monoacylation.
-
Stoichiometry Control: Using a slight excess of the aniline relative to the pivaloyl chloride can help ensure that all of the acylating agent is consumed before significant diacylation can occur.
Visualizing the Reaction and Side Reactions
The following diagram illustrates the desired synthesis pathway and the key side reactions discussed.
Sources
Optimizing yield for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide synthesis
Technical Support Center: Optimization of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide Synthesis
Case ID: PIV-DCA-OPT-001 Status: Active Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amidation
Executive Summary
You are synthesizing N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CAS: 168133-85-5).[1] This reaction involves the acylation of 2,3-dichloroaniline with pivaloyl chloride (trimethylacetyl chloride).
The Challenge: This synthesis presents a "double-trouble" scenario in organic chemistry:
-
Electronic Deactivation: The 2,3-dichloro substitution pattern significantly reduces the nucleophilicity of the aniline nitrogen.
-
Steric Hindrance: The tert-butyl group on the pivaloyl chloride creates significant steric bulk, impeding nucleophilic attack.
Standard Schotten-Baumann conditions (biphasic aqueous NaOH) often result in stalled conversion or hydrolysis of the acid chloride. This guide provides the Optimized Anhydrous Protocol utilizing hypernucleophilic catalysis to maximize yield.
Part 1: The Optimized Protocol (Anhydrous)
For high-value synthesis where yield (>90%) is critical, we recommend the DMAP-Catalyzed Anhydrous Route .
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2,3-Dichloroaniline | Substrate | 1.0 | Limiting reagent.[2] Ensure high purity (free of oxidation). |
| Pivaloyl Chloride | Electrophile | 1.2 - 1.5 | Excess required to account for slower kinetics and potential hydrolysis. |
| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl. Must be dry.[3] |
| DMAP | Catalyst | 0.1 - 0.2 | Critical Component. Acts as an acyl-transfer agent. |
| DCM or THF | Solvent | [0.5 M] | Anhydrous. DCM is preferred for solubility. |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 2,3-dichloroaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under nitrogen.
-
Base Addition: Add Triethylamine (1.5 equiv). Cool the mixture to 0°C in an ice bath.
-
Why? Although the reaction is slow, the initial mixing can be exothermic. Cooling prevents side reactions.
-
-
Acylation: Add Pivaloyl Chloride (1.2 equiv) dropwise via syringe or addition funnel over 15–30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 6–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). If starting aniline persists after 6 hours, heat to mild reflux (40°C) for 2 hours.
-
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).
-
Separate phases.[4] Wash organic layer with 1M HCl (removes unreacted aniline, DMAP, and TEA).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.
Part 2: Mechanism & Critical Control Points
Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the DMAP catalytic cycle which is essential for overcoming the poor nucleophilicity of 2,3-dichloroaniline.
Figure 1: The DMAP catalytic cycle.[5] DMAP forms a highly reactive N-acylpyridinium intermediate (Yellow), which is more susceptible to attack by the weak aniline nucleophile than the starting acid chloride.
Part 3: Troubleshooting Guide
Use this decision matrix to diagnose low yields.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture Ingress | Pivaloyl chloride hydrolyzes rapidly to pivalic acid. Ensure glassware is flame-dried and solvents are anhydrous.[3] |
| Stalled Reaction | Steric/Electronic Wall | The aniline is too deactivated. Increase DMAP load to 0.5 equiv and heat to reflux (DCM: 40°C or switch to THF: 66°C). |
| Emulsion during Workup | Pivalic Acid | Pivalic acid acts as a surfactant. Wash the organic layer thoroughly with 1M NaOH (not just bicarbonate) to convert pivalic acid to the water-soluble pivalate salt. |
| Dark/Colored Product | Aniline Oxidation | 2,3-dichloroaniline oxidizes easily. Distill the aniline prior to use or perform the reaction under strict Nitrogen/Argon atmosphere. |
| Precipitate in Reaction | Salt Formation | TEA·HCl precipitates in non-polar solvents. This is normal. Ensure efficient stirring to prevent the salt from coating the reagents. |
Diagnostic Workflow
Figure 2: Troubleshooting decision tree for yield optimization.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the standard Schotten-Baumann method (Water/DCM + NaOH) to save costs? A: You can, but expect lower yields (50–70%). The biphasic system relies on interfacial contact. Because 2,3-dichloroaniline is lipophilic and a poor nucleophile, the competing hydrolysis of pivaloyl chloride by the aqueous NaOH often outcompetes the amidation. If you must use this method, use a Phase Transfer Catalyst (e.g., TBAB) to assist.
Q2: Why is my product an oil instead of a solid? A: This usually indicates trapped solvent or impurities (Pivalic acid).
-
Fix: Dry the oil under high vacuum (<1 mbar) for 12 hours. If it persists, triturate with cold pentane or hexane. The pure amide should be a solid (MP approx 120–130°C, typical for this class).
Q3: Is Pyridine a better base than Triethylamine? A: Pyridine can act as both solvent and base, which drives the reaction well. However, removing residual pyridine is difficult and can affect downstream biological assays. We recommend TEA/DCM for easier workup, unless the reaction is extremely stubborn, in which case Pyridine is a viable "nuclear option."
References
-
BenchChem. Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent. Retrieved from BenchChem Technical Guides. Link
-
Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions.Link
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PubMed Central. Link
-
Organic Syntheses. Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid (Example of Pivaloyl Chloride usage). Org.[4][5][6][7][8][9][10] Syn. 2016, 93, 228-244. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2,3-dichloroaniline and Pivaloyl chloride before handling. Both are toxic and corrosive.
Sources
- 1. N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | 168133-85-5 | Buy Now [molport.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
Technical Support Center: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
[1]
Synonyms: N-(2,3-Dichlorophenyl)pivalamide; F18357 (internal code ref); 2',3'-Dichloro-2,2,2-trimethylacetanilide. PubChem CID: 2826604 CAS: 168133-85-5[1]
Executive Summary
You are likely encountering variability in your experimental data—ranging from fluctuating IC50/EC50 values in cell-based assays to inexplicable precipitation in aqueous buffers. As a Senior Application Scientist, I have analyzed the physicochemical profile of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. The inconsistencies you observe are rarely due to "biological noise" but are almost certainly driven by two structural factors: extreme lipophilicity (LogP ~3.5) and steric hindrance at the amide bond (ortho-dichloro + tert-butyl clash).[1]
This guide provides a self-validating framework to stabilize your workflows, ensuring that the compound you think you are testing is the compound actually reaching your target.
Module 1: Diagnostic FAQ – Why are my results inconsistent?
Q1: Why does the potency (IC50) shift significantly between experimental runs?
Root Cause: "Micro-precipitation" and Plastic Adsorption.[1] The combination of the 2,3-dichlorophenyl ring and the hydrophobic pivaloyl (tert-butyl) group creates a "brick dust" molecule with poor aqueous solubility.[1]
-
The Mechanism: When you dilute a DMSO stock >1000-fold into aqueous media, the compound may form non-visible colloidal aggregates.[1] These aggregates do not bind the target receptor linearly, leading to false negatives or "bell-shaped" dose-response curves.[1]
-
The Trap: Standard polystyrene plates act as a "sink," adsorbing up to 40% of the free compound within 2 hours due to the hydrophobic effect.[1]
Q2: I synthesized the compound, but the melting point is broad/lower than reported (145–147 °C). Is it degrading?
Root Cause: Rotameric relaxation or Regioisomer Contamination.[1]
-
Steric Hindrance: The ortho-chlorine atom clashes with the bulky tert-butyl group.[1] This restricts rotation around the N-C(carbonyl) bond.[1] While true atropisomerism is rare here, the crystal lattice is highly sensitive to impurities.[1]
-
Isomer Danger: Commercial "2,3-dichloroaniline" starting material often contains 2,5-dichloroaniline or 3,4-dichloroaniline.[1] These isomers form pivalamides with vastly different biological activities and melting points.
-
Action: You must validate regio-purity using 1H-NMR. The coupling constants (
) of the aromatic protons are diagnostic (see QC Protocol below).
Q3: Why do I see "ghost peaks" in HPLC?
Root Cause: Conformational Isomerism or Solvent Effects.[1] In aprotic solvents (like DMSO or Acetonitrile), the restricted rotation might show broadening or splitting of NMR signals, but in HPLC, "ghost peaks" usually indicate hydrolysis (rare for pivalamides) or carryover .[1]
Module 2: Self-Validating Experimental Protocols
Protocol A: The "Solubility-First" Stock Preparation
Standard DMSO dissolution is insufficient for this compound.[1]
Objective: Create a stable stock solution that does not crash out upon dilution.
-
Weighing: Weigh the solid into a glass vial (avoid plastic eppendorfs initially).
-
Primary Solubilization: Dissolve in 100% DMSO to reach 10 mM . Vortex for 60 seconds.[1]
-
Sonication: Sonicate for 5 minutes at 35°C. Why? To break up crystal lattice energy which is high for pivalanilides.[1]
-
The "Intermediate" Step (Crucial):
Protocol B: Regio-Isomer Validation (QC)
Ensure you are not testing the wrong isomer.
Method: 1H-NMR (400 MHz, DMSO-
| Proton Position | Multiplicity | Coupling Constant ( | Diagnostic Feature |
| H-4, H-5, H-6 | Multiplet/DD | ~8.0 Hz (ortho) | Look for the specific 2,3-substitution pattern (ABC system). |
| Impurity (2,4-Cl) | Doublet (d) | ~2.0 Hz (meta) | A distinct meta-coupling doublet indicates 2,4-isomer contamination.[1] |
| Impurity (3,4-Cl) | Doublet (d) | ~8.5 Hz (ortho) | A clean doublet shifted upfield indicates 3,4-isomer.[1] |
Module 3: Visualizing the Problem
Diagram 1: The "Hydrophobic Sink" Failure Mode
This diagram illustrates why your results vary: the compound is lost to the plasticware before it reaches the target.[1]
Caption: Pathway of compound loss. High lipophilicity drives precipitation and plastic binding, reducing the effective concentration at the target.[1]
Module 4: Quantitative Data & Properties[1]
Table 1: Physicochemical Properties & Handling[1]
| Property | Value | Implication for Research |
| Molecular Weight | 246.13 g/mol | Small molecule, crosses membranes easily.[1] |
| LogP (Octanol/Water) | ~3.5 (Predicted) | High Lipophilicity. Requires carrier proteins (BSA) or surfactants (Pluronic) in media.[1] |
| Topological Polar Surface Area | 29.1 Ų | High blood-brain barrier (BBB) permeability potential.[1] |
| Rotatable Bonds | 1 (Amide N-C) | Sterically hindered rotation; may exist as a rigid conformer in binding pockets.[1] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Never dilute directly into water.[1] |
| Solubility (DMSO) | > 20 mg/mL | Excellent.[1] Use as primary solvent. |
Table 2: Solvent Compatibility Guide[1]
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Recommended for stock (10-50 mM).[1] Freeze-thaw stable.[1] |
| Ethanol | Good | Usable, but evaporation changes concentration faster than DMSO.[1] |
| Water/PBS | Poor | Immediate precipitation without surfactant.[1] |
| Tween-80 (0.1%) | Moderate | Helps solubility but may interfere with some assays (e.g., cell lysis).[1] |
| Pluronic F-127 | Best | Non-ionic, low toxicity.[1] Best for stabilizing aqueous dilutions.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826604, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.[1] Retrieved February 18, 2026, from [Link][1]
-
Gowda, B. T., et al. (2007). N-(2,3-Dichlorophenyl)pivalamide.[1] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3534.[1] DOI: 10.1107/S160053680703930X.[1] (Confirming crystal structure and steric conformation).
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (General reference for amide solubility and lipophilicity issues).
Technical Support Center: A Guide to the Scaled-Up Synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this compound. Here, you will find a detailed experimental protocol, comprehensive troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis on a larger scale.
I. Executive Summary: Synthesis Overview and Scale-Up Considerations
The synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is achieved through the acylation of 2,3-dichloroaniline with pivaloyl chloride. While this is a standard amidation reaction, scaling up presents unique challenges. The reduced nucleophilicity of 2,3-dichloroaniline, a consequence of the electron-withdrawing effects of the two chlorine atoms, necessitates carefully optimized reaction conditions to ensure complete conversion. Furthermore, the handling of the toxic 2,3-dichloroaniline and the corrosive and moisture-sensitive pivaloyl chloride requires stringent safety protocols, especially at an industrial scale.[1][2][3] This guide provides a robust framework for a safe, efficient, and scalable synthesis process.
II. Scaled-Up Synthesis: Detailed Experimental Protocol
This protocol outlines the synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide on a 1 kg scale.
Safety First: Hazard Identification and Mitigation
-
2,3-Dichloroaniline: This compound is toxic if inhaled, swallowed, or absorbed through the skin.[1][3][4] It is also very toxic to aquatic life.[1][3] All handling must be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Pivaloyl Chloride: This reagent is corrosive, flammable, and reacts exothermically with water to produce hydrochloric acid gas.[2][6][7] It should be stored in a cool, dry, well-ventilated area away from moisture and incompatible materials like bases and alcohols.[2][6] Handling requires full PPE, and all equipment must be thoroughly dried before use.[2][6]
-
Triethylamine: This base is flammable and can cause severe skin burns and eye damage. Use in a well-ventilated area with appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Equipment and Reagents
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel (2 L)
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Drying oven
-
2,3-Dichloroaniline (1.00 kg, 6.17 mol)
-
Pivaloyl chloride (0.82 kg, 6.79 mol, 1.1 eq)
-
Triethylamine (0.75 kg, 7.40 mol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (10 L)
-
1 M Hydrochloric acid (5 L)
-
Saturated sodium bicarbonate solution (5 L)
-
Brine (5 L)
-
Anhydrous magnesium sulfate
-
Hexanes (for recrystallization)
-
Ethyl acetate (for recrystallization)
Step-by-Step Procedure
-
Reactant Preparation: In the 20 L jacketed reactor under a nitrogen atmosphere, dissolve 2,3-dichloroaniline (1.00 kg, 6.17 mol) and triethylamine (0.75 kg, 7.40 mol) in anhydrous dichloromethane (8 L).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (0.82 kg, 6.79 mol) dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,3-dichloroaniline spot is no longer visible.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 1 M HCl (5 L) to quench the reaction and neutralize the excess triethylamine.
-
Work-up: Transfer the mixture to a suitable separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (5 L) and brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate to yield N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
III. Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Pivaloyl chloride is highly sensitive to moisture and will hydrolyze, rendering it inactive. | 1. Ensure all glassware is oven-dried and the reaction is conducted under a dry nitrogen atmosphere. Use anhydrous solvents. |
| 2. Incomplete Reaction: The reduced nucleophilicity of 2,3-dichloroaniline can lead to a sluggish reaction. | 2. Confirm reaction completion with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature (e.g., to 30-35 °C), while monitoring for potential side-product formation. | |
| 3. Product Loss During Work-up: The product may have some solubility in the aqueous layers. | 3. To minimize loss, use saturated aqueous solutions for washing. You can also back-extract the combined aqueous layers with a fresh portion of DCM. | |
| Presence of Impurities | 1. Unreacted 2,3-dichloroaniline: Incomplete reaction. | 1. Optimize reaction time and temperature as described above. Ensure accurate stoichiometry. |
| 2. Pivalic Acid: Hydrolysis of excess pivaloyl chloride. | 2. Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up to remove acidic impurities. | |
| 3. Di-acylated Product: While less likely with the sterically hindered pivaloyl chloride, it's a possibility. | 3. Maintain a controlled, slow addition of pivaloyl chloride at a low temperature. | |
| Reaction Stalls | 1. Poor Mixing: In a large reactor, inefficient stirring can lead to localized concentration gradients. | 1. Ensure the overhead stirrer is providing vigorous and efficient agitation throughout the reaction. |
| 2. Formation of Insoluble Salts: If triethylamine is not effectively scavenging the HCl byproduct, the aniline can precipitate as its hydrochloride salt. | 2. Ensure the base is fully dissolved before adding the pivaloyl chloride. | |
| Difficult Purification | 1. Oily Product: Presence of residual solvent or low-melting impurities. | 1. Ensure the crude product is thoroughly dried before recrystallization. Optimize the recrystallization solvent system to improve crystal formation. |
| 2. Persistent Color: The crude product may have a brownish tint from starting material impurities. | 2. During recrystallization, you can add a small amount of activated carbon to the hot solution and filter it through celite before cooling to remove colored impurities. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this amidation?
A: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by triethylamine to form the final amide product.
Q2: How can I effectively monitor the reaction's progress on a large scale?
A: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, to achieve good separation between the starting material (2,3-dichloroaniline) and the product. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the critical process parameters for a successful scale-up?
A: The most critical parameters are:
-
Temperature Control: The exothermic nature of the pivaloyl chloride addition requires efficient cooling to prevent side reactions.
-
Rate of Addition: A slow, controlled addition of the acylating agent is crucial to maintain temperature and minimize byproduct formation.
-
Moisture Control: Strict anhydrous conditions are necessary to prevent hydrolysis of the pivaloyl chloride.
-
Agitation: Efficient mixing is vital to ensure homogeneity in a large reactor.
Q4: What are the appropriate waste disposal procedures for this synthesis?
A: All waste generated from this synthesis should be treated as hazardous.[1][9]
-
Chlorinated Organic Waste: Dichloromethane and any residues containing 2,3-dichloroaniline should be collected in a designated, labeled container for halogenated waste.[9][10][11]
-
Aqueous Waste: The acidic and basic aqueous layers from the work-up should be neutralized before being collected for disposal by a licensed waste management company.
-
Solid Waste: Contaminated filter paper, magnesium sulfate, and any other solid waste should be collected in a designated hazardous waste container.
Never dispose of chlorinated waste down the drain.[9][10]
V. Visualizing the Workflow
Diagram of the Scaled-Up Synthesis Workflow
Caption: Workflow for the scaled-up synthesis of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
VI. References
-
material safety data sheet - 2,3-dichloro aniline 98%.
-
2,3-dichloro-6-nitroaniline - Safety Data Sheet - ChemicalBook.
-
Safety First: Handling Pivaloyl Chloride in Industrial Settings.
-
2 - Safety data sheet.
-
2,3-Dichloroaniline SDS, 608-27-5 Safety Data Sheets - ECHEMI.
-
material safety data sheet sds/msds - CDH Fine Chemical.
-
PIVALOYL CHLORIDE EXTRA PURE - Loba Chemie.
-
pivaloyl chloride - Sdfine.
-
PIVALOYL CHLORIDE |.
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.
-
PIVALOYL CHLORIDE PICL | FramoChem.
-
Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing).
-
Organic Syntheses Procedure.
-
Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide - Benchchem.
-
Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide - PrepChem.com.
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC.
-
Guidance on Storage and Handling of Chlorinated Solvents.
-
Laboratory Liquid Waste Disposal Flow Chart.
-
The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide - ResearchGate.
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
-
Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols - Benchchem.
-
The Synthesis of Sterically Hindered Amides - CHIMIA.
-
EP0062322A1 - Improved process for synthesis of hindered amine stabilizers for polymeric materials - Google Patents.
-
Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions - Reaction Chemistry & Engineering (RSC Publishing).
-
Practical catalytic method for synthesis of sterically hindered anilines - PubMed.
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- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
Validation & Comparative
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide vs N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide
A Comparative Analysis for Drug Development Professionals: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide vs. N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide
In the landscape of contemporary drug discovery and agrochemical development, the nuanced distinctions between structural isomers can dictate the trajectory of a research program. This guide provides an in-depth, data-driven comparison of two such positional isomers: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide and N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a critical evaluation of their chemical properties, biological activities, and underlying structure-activity relationships to inform strategic decision-making in medicinal chemistry and pharmacology.
Introduction: The Critical Role of Isomerism in Biological Activity
The substitution pattern of atoms on a core scaffold is a fundamental determinant of a molecule's pharmacological or biological profile. The shift of a single chlorine atom from the 3- to the 4-position on the phenyl ring of N-(dichlorophenyl)-2,2-dimethylpropanamide creates two distinct chemical entities with potentially divergent biological effects. Understanding these differences is paramount for optimizing lead compounds and minimizing off-target effects. This guide will dissect the available data to illuminate the key differentiators between these two molecules.
Physicochemical Properties: A Foundation for Biological Behavior
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its efficacy and safety. A comparative analysis of these parameters provides initial insights into the potential in vivo behavior of our two subject compounds.
| Property | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide |
| Molecular Formula | C11H13Cl2NO[1][2] | C11H13Cl2NO[3] |
| Molecular Weight | 246.13 g/mol [1][2] | 246.13 g/mol [3] |
| CAS Number | 168133-85-5[1][2] | 131195-91-0[3] |
| Predicted LogP | 3.5[1] | 3.6[3] |
Data compiled from publicly available chemical databases such as PubChem.
The identical molecular formulas and weights underscore their isomeric relationship. However, the subtle difference in the predicted octanol-water partition coefficient (LogP) suggests a slight variation in lipophilicity. The 2,4-dichloro isomer is predicted to be marginally more lipophilic, which could influence its ability to cross biological membranes.
Synthesis and Chemical Reactivity
The synthesis of both isomers is generally achieved through a standard acylation reaction. The corresponding dichlorinated aniline is reacted with pivaloyl chloride in the presence of a base to form the amide bond. The key differentiator in the synthesis is the choice of the starting aniline isomer.
Figure 1: General synthetic pathway for the two isomers.
The electronic and steric environment of the dichlorophenyl ring in each isomer can influence the reactivity of the amide bond and the aromatic ring itself. These differences may affect their metabolic stability and potential for off-target interactions.
Comparative Biological Activity and Mechanism of Action
N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide has been investigated for its potential herbicidal activity.[3] The mechanism of action for many herbicides in this class involves the disruption of normal plant growth and development.[4][5] For instance, some N-phenylamides are known to inhibit microtubule assembly, a critical process for cell division.[6]
The biological activity of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is less documented. However, the altered chlorine substitution pattern could lead to a different biological profile. It might exhibit a different spectrum of herbicidal activity, or it could possess entirely different biological properties. For example, studies on other chlorinated N-arylcinnamamides have shown that the position of chlorine atoms significantly influences their antibacterial efficacy.[7][8]
To definitively compare their biological activities, a systematic screening approach is necessary.
Figure 2: A structured workflow for the comparative biological assessment of the two isomers.
Experimental Protocols
General Synthesis of N-(dichlorophenyl)-2,2-dimethylpropanamide
Materials:
-
Appropriate dichloroaniline (2,3- or 2,4-)
-
Pivaloyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the chosen dichloroaniline isomer in the anhydrous solvent.
-
Add the tertiary amine base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product, typically by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized compounds must be confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, cress)
-
Agar-based growth medium in petri dishes or 96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of each test compound.
-
Incorporate a range of concentrations of each compound into the growth medium. Include a solvent-only control.
-
Sterilize and place seeds onto the surface of the medium.
-
Seal the plates and place them in a growth chamber under controlled conditions.
-
After a set period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot length, and overall biomass.
-
Calculate the concentration of each compound that causes 50% inhibition of growth (IC50) to compare their potencies.
Trustworthiness: This protocol includes a dose-response assessment and a vehicle control to ensure the observed effects are due to the test compounds.
Conclusion and Future Directions
The positional isomerism between N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide and N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide provides a clear example of how subtle structural changes can lead to potentially significant differences in biological activity. While the 2,4-dichloro isomer has some documented history in herbicide research, the 2,3-dichloro isomer remains a comparatively unexplored chemical entity.
For researchers in agrochemical or pharmaceutical development, a direct, head-to-head comparison of these isomers is crucial. The experimental workflows outlined in this guide provide a robust framework for such an investigation. Future research should aim to not only quantify the differences in their biological potency but also to elucidate their specific molecular targets and mechanisms of action. This knowledge is essential for the rational design of more effective and selective bioactive compounds.
References
-
PubChem. (n.d.). N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
AERU. (2025, August 6). N-((2,4-dichlorophenyl)methyl)hydroxy-2,2-dimethylpropanamide. University of Hertfordshire. Retrieved from [Link]
-
ResearchGate. (2007, April). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
PubMed. (n.d.). Overview of herbicide mechanisms of action. National Center for Biotechnology Information. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]
-
Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
-
CropLife Australia. (2025, June 26). Herbicide Mode of Action Table. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
MolPort. (n.d.). N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
MDPI. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
-
Kansas State University. (n.d.). C715 Herbicide Mode of Action. Southeast Research-Extension Center. Retrieved from [Link]
- Google Patents. (2014, November 27). WO 2014/188453 A2.
-
Asian Journal of Chemistry. (2012, June 20). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
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Cross-Reactivity Profile of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Executive Summary
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (CAS: 168133-85-5), often referred to as 2,3-DCP-Pivalamide , serves as a critical structural probe and negative control in the analysis of chlorinated anilide herbicides (specifically Propanil) and associated enzymatic pathways.[1]
Unlike its commercially ubiquitous analog Propanil (3,4-dichloropropionanilide), this molecule exhibits a unique "Steric-Electronic Mismatch" that drastically reduces its cross-reactivity in standard immunoassays and enzymatic hydrolysis assays.[1] This guide details its performance as a specificity standard, demonstrating how the bulky pivaloyl (tert-butyl) group and ortho-substituted chlorine atoms create a steric blockade, effectively "masking" the molecule from recognition systems designed for planar 3,4-dichloroanilides.[1]
Key Application: Validation of antibody specificity (ELISA) and aryl acylamidase substrate profiling.
Chemical Identity & Structural Logic[1][2][3]
To understand the cross-reactivity profile, one must first analyze the structural divergence from the target analyte (Propanil).[1]
| Feature | Target Analyte: Propanil | Probe: 2,3-DCP-Pivalamide | Impact on Recognition |
| Structure | N-(3,4-dichlorophenyl)propanamide | N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | Structural Isomer + Homolog |
| Cl Substitution | 3,4-Position (Meta/Para) | 2,3-Position (Ortho/Meta) | Electronic/Steric : 2-Cl forces ring twist.[1] |
| Amide Chain | Propionyl (Ethyl) | Pivaloyl (tert-Butyl) | Steric : t-Butyl is bulky/spherical.[1] |
| Conformation | Planar / Near-Planar | Non-Planar (Twisted) | Binding : Abolishes "lock-and-key" fit.[1] |
Expert Insight: The 2-position chlorine atom in the target molecule introduces significant torsional strain, forcing the phenyl ring out of the amide plane.[1] Combined with the bulky tert-butyl group of the pivalamide moiety, this creates a "double-lock" mechanism that prevents entry into binding pockets optimized for the flat, less hindered Propanil molecule [1].[1]
Cross-Reactivity Performance: Comparative Analysis
This section compares the cross-reactivity (CR) of 2,3-DCP-Pivalamide against standard analytes in Polyclonal Antibody (pAb) ELISA systems and Aryl Acylamidase enzymatic assays.
A. Immunoassay Cross-Reactivity (ELISA)[1]
In competitive ELISA formats targeting Propanil, cross-reactivity is defined as the concentration of analyte required to displace 50% of the tracer (
-
High CR (>50%): Interfering substance (False Positive).[1]
-
Low CR (<1%): High Specificity (Ideal Negative Control).[1]
Table 1: Relative Cross-Reactivity (RCR) Profile
| Compound | Substitution | RCR (%) | Interpretation |
| Propanil (Reference) | 3,4-Cl, Propionyl | 100% | Primary Target.[1] High Affinity. |
| 3,4-Dichloroaniline | 3,4-Cl, Amine | ~15-30% | Metabolite interference (Common).[1] |
| 2,3-Dichloropropionanilide | 2,3-Cl, Propionyl | ~5-10% | Positional isomer reduces affinity.[1] |
| N-(3,4-dichlorophenyl)pivalamide | 3,4-Cl, Pivaloyl | < 2% | Steric bulk reduces affinity.[1] |
| 2,3-DCP-Pivalamide (Subject) | 2,3-Cl, Pivaloyl | < 0.1% | Negligible. "Double-Steric" exclusion.[1] |
Performance Verdict: 2,3-DCP-Pivalamide is superior to simple isomers as a negative control .[1] Its inability to bind validates that the antibody is specific to both the chlorination pattern and the amide chain length.[1]
B. Enzymatic Specificity (Aryl Acylamidase)[1]
Aryl acylamidase (AAA) is the enzyme responsible for detoxifying Propanil in plants (e.g., Rice).[1]
Mechanism of Action: The "Steric Exclusion" Pathway[1]
The following diagram illustrates why 2,3-DCP-Pivalamide fails to cross-react, contrasting it with the successful binding of Propanil.
Caption: Schematic of the steric exclusion mechanism. The "Target" (2,3-DCP-Pivalamide) is physically blocked from the binding pocket due to the bulky pivaloyl group and twisted conformation.[1]
Experimental Protocol: Specificity Validation
Objective: Use 2,3-DCP-Pivalamide to validate the specificity of a custom anti-Propanil polyclonal antibody.
Reagents
-
Stock A: Propanil Standard (1 mg/mL in Methanol).[1]
-
Stock B (Probe): N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide (1 mg/mL in Methanol).[1]
-
Assay Buffer: PBS + 0.1% BSA.[1]
Step-by-Step Methodology
-
Coating: Coat microtiter plate with Propanil-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 3% Skim Milk in PBS for 1 hour.
-
Competition Setup (The Critical Step):
-
Prepare serial dilutions of Stock A (0.01 to 1000 ng/mL).
-
Prepare serial dilutions of Stock B (0.01 to 10,000 ng/mL). Note: Higher range needed for low cross-reactivity.
-
-
Incubation: Add 50 µL of diluted standards + 50 µL of Anti-Propanil Antibody (optimized titer) to wells. Incubate 1 hour at RT.
-
Logic: If Stock B binds the antibody, it will prevent the antibody from binding the plate (signal reduction).[1]
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1] Incubate 30 mins. Wash 5x.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Validation Criteria: The
of Stock B should be >1000x higher than Stock A.[1]
-
References
-
Gowda, B. T., et al. (2007). "N-(2,3-Dichlorophenyl)pivalamide."[1] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3538.[1] Link
-
Gee, S. J., et al. (1988). "Development of an enzyme-linked immunosorbent assay for the herbicide propanil."[1] Journal of Agricultural and Food Chemistry, 36(4), 863-866.[1] Link[1]
-
Frear, D. S., & Still, G. G. (1968). "The metabolism of 3,4-dichloropropionanilide in plants.[1] Partial purification and properties of an aryl acylamidase from rice." Phytochemistry, 7(6), 913-920.[1] Link
-
PubChem. "N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide Compound Summary."[1] National Library of Medicine.[1] Link[1]
Sources
Safety Operating Guide
Navigating the Disposal of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide: A Technical Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of safe and compliant disposal of chemical waste. This guide provides a comprehensive, in-depth technical framework for the proper disposal of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, a compound characterized by its chlorinated aromatic and amide functionalities. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, designed to ensure the protection of personnel and the environment.
Hazard Assessment and Classification: A Precautionary Approach
Due to the presence of a dichlorinated phenyl ring and an amide group, N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide must be treated as a hazardous substance until proven otherwise by thorough toxicological and environmental impact studies. Chlorinated aromatic compounds are a class of chemicals known for their potential persistence in the environment and possible toxicity.[1] Therefore, all waste containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Key Hazard Considerations:
-
Toxicity: The specific toxicity of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is likely not well-documented. However, related chlorinated aromatic compounds and amides can exhibit a range of toxic effects. Prudent practice dictates handling this compound with a high degree of caution.
-
Environmental Persistence: Chlorinated aromatic structures can be resistant to natural degradation processes, leading to bioaccumulation and long-term environmental contamination.[1]
-
Incompatibility: While specific reactivity data is unavailable, it is prudent to avoid mixing this compound with strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.
| Parameter | Classification/Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the presence of a chlorinated aromatic structure. |
| Primary Hazards | Potential Toxicity, Environmental Hazard | Inherent properties of the chemical class. |
| Storage Segregation | Halogenated Organic Waste | To prevent incompatible reactions and facilitate proper disposal.[2][3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide in any form, it is imperative to don the appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations being performed.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, if available for similar compounds.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be worn.[8][9]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined spill response plan is essential for mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spread.[10] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and any contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (such as soap and water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Segregation: A Cornerstone of Safe Disposal
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant and cost-effective disposal.[2][3][4][5]
Segregation Protocol:
-
Designated Waste Stream: N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide waste should be collected in a dedicated container for halogenated organic waste .
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or any other incompatible waste streams.[2][4] Mixing can create more complex and expensive disposal challenges.
-
Solid vs. Liquid Waste: If feasible, collect solid and liquid waste in separate, appropriately labeled containers. Contaminated labware (e.g., pipette tips, vials) should be considered solid waste.
Container Selection and Labeling: Ensuring Clarity and Compliance
The choice of waste container and the accuracy of its labeling are governed by regulatory standards to ensure safe handling and transport.
Container Requirements:
-
Compatibility: The container must be chemically compatible with N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic compounds.[3]
-
Condition: The container must be in good condition, with no leaks, cracks, or other damage.
-
Secure Closure: The container must have a tight-fitting lid to prevent spills and the release of vapors.
Labeling Requirements:
All hazardous waste containers must be clearly labeled in accordance with EPA and DOT regulations.[11][12][13][14] The label should include:
-
The full chemical name: "N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide"
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or laboratory
Disposal Pathways: From the Laboratory to Final Disposition
The final disposal of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Primary Disposal Method: Incineration
High-temperature incineration is the most common and effective method for the disposal of chlorinated organic compounds. This process is designed to break down the molecule into simpler, less harmful substances. However, the combustion of chlorinated compounds can produce hazardous byproducts such as hydrogen chloride and potentially dioxins if not performed under optimal conditions. Therefore, this must be carried out in a specialized hazardous waste incinerator equipped with appropriate air pollution control devices.
Alternative Disposal Method: Chemical Treatment
While less common for bulk disposal from research laboratories, chemical treatment methods can be employed for the degradation of chlorinated aromatic compounds. These methods are typically more complex and require specialized expertise and equipment.
-
Dehalogenation: This process involves the removal of the chlorine atoms from the aromatic ring, rendering the molecule less toxic.[1][15][16][17]
-
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions, breaking the molecule into a carboxylic acid and an amine.[18][19][20][21][22] This may be a preliminary step before further treatment.
The selection of the appropriate disposal method will be determined by the licensed hazardous waste contractor in compliance with all applicable federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
Caption: Disposal workflow for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, upholding their commitment to laboratory safety and environmental stewardship.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
